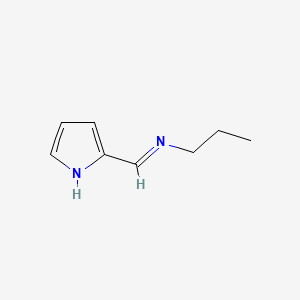![molecular formula C9H14 B14449580 1-Methyl-4-methylidenebicyclo[3.2.0]heptane CAS No. 73416-60-1](/img/structure/B14449580.png)
1-Methyl-4-methylidenebicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-methylidenebicyclo[320]heptane is a bicyclic organic compound with the molecular formula C9H14 This compound is characterized by its unique bicyclo[320]heptane structure, which includes a methyl group and a methylene group attached to the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-methylidenebicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method involves the preparation of bicyclo[3.2.0]hept-3-en-6-ones, which can be further modified to introduce the methyl and methylene groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-methylidenebicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-methylidenebicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: It can be used as a probe to study biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-methylidenebicyclo[3.2.0]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparación Con Compuestos Similares
Bicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but differs in the position and type of substituents.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring size and substitution pattern.
Bicyclo[4.1.0]heptane: This compound has a larger bicyclic framework and different chemical properties.
Uniqueness: 1-Methyl-4-methylidenebicyclo[3.2.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a methylene group on the bicyclic framework allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
73416-60-1 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
1-methyl-4-methylidenebicyclo[3.2.0]heptane |
InChI |
InChI=1S/C9H14/c1-7-3-5-9(2)6-4-8(7)9/h8H,1,3-6H2,2H3 |
Clave InChI |
NNVOHWBZGDJOIZ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC1C(=C)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


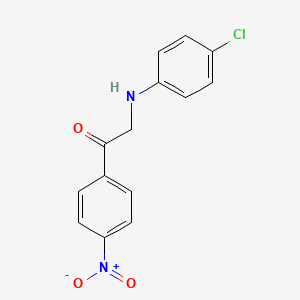
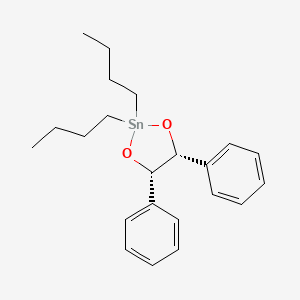

![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)

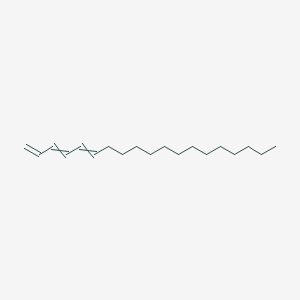


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
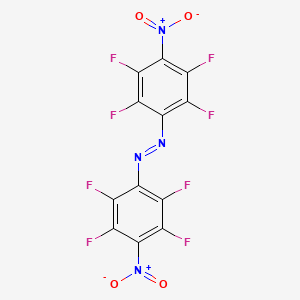

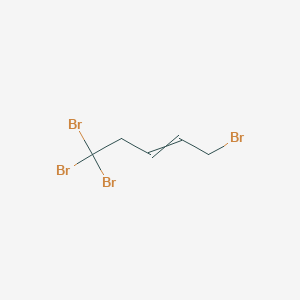
![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
